Ex-TBDPS-CHC is derived from the parent compound CHC through a chemical reaction that incorporates the TBDPS group. This classification falls within the broader category of silylated compounds, which are often utilized in medicinal chemistry for their enhanced stability and bioactivity. The specific classification as a silyl cyanocinnamic acid derivative indicates its structural and functional properties that are critical for its biological effects .
The synthesis of Ex-TBDPS-CHC involves several key steps:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and composition .
The molecular structure of Ex-TBDPS-CHC can be represented as follows:
The structure features a cinnamic acid backbone with a TBDPS group attached to one of the hydroxyl groups. This modification significantly alters its physicochemical properties, enhancing lipophilicity and potentially improving membrane permeability.
Ex-TBDPS-CHC participates in various chemical reactions that are crucial for its biological activity:
The binding affinity of Ex-TBDPS-CHC to MCT1 has been estimated at approximately 97 ± 7 μM, indicating a significant interaction that can inhibit lactate transport in tumor cells .
The mechanism of action for Ex-TBDPS-CHC primarily revolves around its inhibition of monocarboxylate transporters. By binding to these transporters, Ex-TBDPS-CHC disrupts the normal transport of lactate across cell membranes, leading to altered metabolic states within cancer cells.
This disruption can trigger various cellular responses:
Ex-TBDPS-CHC has several promising applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: